tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1081979-18-1
VCID: VC11646111
InChI: InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate

CAS No.: 1081979-18-1

Cat. No.: VC11646111

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate - 1081979-18-1

Specification

CAS No. 1081979-18-1
Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3
Standard InChI Key BRHYXIAYPHYBDB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N=C=S

Introduction

Structural and Molecular Characteristics

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, offer insights into the compound’s gas-phase behavior during mass spectrometric analysis. Key adduct-specific CCS values include:

Adductm/zPredicted CCS (Ų)
[M+H]+229.10053155.5
[M+Na]+251.08247162.7
[M-H]-227.08597155.0

These data suggest moderate polarity, aligning with the Boc group’s hydrophobic tert-butyl moiety and the polar isothiocyanate group .

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although NMR data for tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate are unavailable, related compounds exhibit distinct signals. The Boc group’s tert-butyl protons typically resonate as a singlet near δ\delta 1.4 ppm, while pyrrolidine ring protons appear between δ\delta 1.5–3.5 ppm . The isothiocyanate group’s electron-withdrawing nature would likely deshield adjacent protons, causing upfield shifts.

Mass Spectrometric Fragmentation

In positive-ion mode, the molecular ion peak ([M+H]+) at m/zm/z 229.10053 corresponds to the protonated molecule. Key fragmentation pathways may include:

  • Loss of the Boc group (-C4H8O2\text{-C}_4\text{H}_8\text{O}_2), yielding a fragment at m/zm/z 129.

  • Cleavage of the pyrrolidine ring, generating ions at m/zm/z 85 (C3H7N2S+) and m/zm/z 57 (C4H9+) .

Applications in Organic Synthesis

Thiourea Formation

The isothiocyanate group reacts readily with amines to form thioureas, a reaction exploited in drug discovery. For example, coupling tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate with aniline derivatives could yield thiourea analogs with potential kinase inhibitory activity.

Peptide Modification

The Boc-protected amine can be deprotected under acidic conditions (e.g., HCl in dioxane), revealing a primary amine for peptide coupling. This dual functionality enables the compound to serve as a bifunctional building block in peptidomimetic design.

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